4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid

Beschreibung

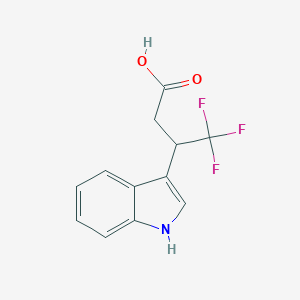

Eigenschaften

IUPAC Name |

4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO2/c13-12(14,15)9(5-11(17)18)8-6-16-10-4-2-1-3-7(8)10/h1-4,6,9,16H,5H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIJUJRAERDEMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(CC(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345895 |

Source

|

| Record name | 4,4,4-Trifluoro-3-(3-indolyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153233-36-4 |

Source

|

| Record name | 4,4,4-Trifluoro-3-(3-indolyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (�±)-4,4,4-Trifluoro-3-(3-indolyl)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Synthesis of 4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic Acid from Substituted 2,2,2-Trifluoro-1-(indole-3-)ethanols

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid and its derivatives, starting from readily accessible substituted 2,2,2-trifluoro-1-(indole-3-)ethanols. The strategic incorporation of a trifluoromethyl group into the indole scaffold offers significant advantages in medicinal chemistry and drug development by enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. This document will delve into the mechanistic underpinnings of the synthetic strategy, provide a detailed, step-by-step experimental protocol, and discuss the significance of this class of compounds.

Introduction: The Significance of Trifluoromethylated Indole Derivatives in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The introduction of fluorine, and particularly the trifluoromethyl (CF3) group, into organic molecules is a well-established strategy to modulate their physicochemical and pharmacological properties.[4] The high electronegativity and steric bulk of the CF3 group can lead to improved metabolic stability by blocking sites of oxidative metabolism, increased membrane permeability due to enhanced lipophilicity, and stronger binding interactions with target proteins.[4]

4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid (TFIBA) and its derivatives have emerged as compounds of interest, notably for their activity as plant growth regulators.[5][6][7] Beyond agricultural applications, the unique structural features of TFIBA make it an attractive building block for the development of novel therapeutic agents. This guide focuses on a direct and efficient synthetic pathway to access these valuable compounds.

Synthetic Strategy: A Malonic Ester Approach

The synthesis of substituted 4,4,4-trifluoro-3-(indole-3-)butyric acids (TFIBAs) can be readily achieved from substituted 2,2,2-trifluoro-1-(indole-3-)ethanols.[6] The overall transformation involves the formation of a new carbon-carbon bond at the benzylic position of the ethanol and the introduction of a carboxylic acid moiety. This is efficiently accomplished through a modified malonic ester synthesis pathway.

The core of this strategy relies on the following key steps:

-

Activation of the Trifluoromethyl Carbinol: The hydroxyl group of the starting 2,2,2-trifluoro-1-(indole-3-)ethanol is not a good leaving group for nucleophilic substitution. Therefore, it must be activated to facilitate the subsequent reaction.

-

Nucleophilic Substitution with a Malonate Equivalent: The activated ethanol derivative then undergoes a nucleophilic substitution reaction with a carbanion derived from a malonic ester, typically diethyl malonate.

-

Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then hydrolyzed to the corresponding dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield the final butanoic acid product.

This approach is advantageous due to the ready availability of the starting materials and the well-established reliability of the malonic ester synthesis.

Mechanistic Insights: Understanding the "Why"

A sound understanding of the reaction mechanism is paramount for troubleshooting and optimization. The synthesis proceeds through a series of well-defined steps, each with a clear rationale.

Step 1: Activation of the 2,2,2-Trifluoro-1-(indole-3-)ethanol

The initial and crucial step is the conversion of the hydroxyl group of the starting alcohol into a better leaving group. This is typically achieved by converting the alcohol into its corresponding tosylate or mesylate ester. This is a standard procedure in organic synthesis that proceeds via nucleophilic attack of the alcohol oxygen on the sulfonyl chloride, usually in the presence of a base like pyridine to neutralize the HCl byproduct.

Step 2: SN2 Reaction with Diethyl Malonate

The activated tosylate or mesylate is now a potent electrophile. In the presence of a suitable base, such as sodium ethoxide, diethyl malonate is deprotonated to form a resonance-stabilized enolate. This enolate is a strong nucleophile that attacks the electrophilic carbon of the activated ethanol derivative in an SN2 fashion, displacing the tosylate or mesylate leaving group and forming the new carbon-carbon bond.

Step 3: Saponification and Decarboxylation

The final steps involve the conversion of the diethyl ester to the desired carboxylic acid. This is typically a two-step process within a single workup. First, the diester is saponified using a strong base like potassium hydroxide in an alcoholic solvent, followed by heating. This cleaves the ester linkages to form the dicarboxylate salt. Acidification of the reaction mixture then protonates the dicarboxylate to yield the unstable β-keto acid derivative. Upon gentle heating, this intermediate readily loses carbon dioxide through a cyclic transition state to afford the final 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid.

Experimental Protocol: A Step-by-Step Guide

The following is a representative experimental protocol for the synthesis of 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid. This protocol should be adapted and optimized for specific substituted indole derivatives.

Materials and Reagents

| Reagent | CAS Number | Supplier |

| Substituted 2,2,2-trifluoro-1-(indole-3-)ethanol | Varies | Various |

| Diethyl malonate | 105-53-3 | Sigma-Aldrich |

| Sodium metal | 7440-23-5 | Sigma-Aldrich |

| Absolute Ethanol | 64-17-5 | Fisher Scientific |

| Potassium Hydroxide | 1310-58-3 | Sigma-Aldrich |

| Hydrochloric Acid (concentrated) | 7647-01-0 | VWR |

| Diethyl ether | 60-29-7 | Fisher Scientific |

| Toluene | 108-88-3 | Sigma-Aldrich |

Synthetic Procedure

Step 1: Preparation of the Sodium Malonic Ester Enolate

-

In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add absolute ethanol (50 mL).

-

Carefully add small pieces of sodium metal (1.0 eq) to the ethanol at room temperature. The reaction is exothermic and produces hydrogen gas, so proper ventilation and caution are necessary.

-

Once all the sodium has reacted to form sodium ethoxide, add diethyl malonate (1.1 eq) dropwise to the solution with stirring.

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium diethyl malonate enolate.

Step 2: Alkylation of the Activated Indole Derivative

-

To the solution of sodium diethyl malonate, add a solution of the activated 2,2,2-trifluoro-1-(indole-3-)ethanol (e.g., the tosylate) (1.0 eq) in a minimal amount of dry toluene.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Step 3: Hydrolysis and Decarboxylation

-

After the alkylation is complete, cool the reaction mixture to room temperature.

-

Add a solution of potassium hydroxide (3.0 eq) in ethanol/water (1:1) to the flask.

-

Heat the mixture to reflux for 2-3 hours to effect saponification of the ester groups.

-

After cooling, remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material and non-polar byproducts.

-

Carefully acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid. The product may precipitate at this stage.

-

Heat the acidified mixture gently (around 50-60 °C) for 1-2 hours to promote decarboxylation, which is often evidenced by the evolution of carbon dioxide gas.

-

Cool the mixture to room temperature and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid.

Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation: Expected Yields and Characterization

The yields for this synthetic sequence are generally good, with overall yields for the three steps typically ranging from 60-80%, depending on the specific substitution pattern on the indole ring.

| Starting Material (Substituted Indole) | Product | Overall Yield (%) |

| Indole | 4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid | 75 |

| 5-Methoxyindole | 4,4,4-Trifluoro-3-(5-methoxy-1H-indol-3-yl)butanoic acid | 72 |

| 5-Chloroindole | 4,4,4-Trifluoro-3-(5-chloro-1H-indol-3-yl)butanoic acid | 68 |

Note: These are representative yields and may vary.

The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its structure and purity.

Visualizing the Process

Overall Synthetic Workflow

Caption: Overall workflow for the synthesis of TFIBA.

Reaction Mechanism Overview

Caption: Key steps in the reaction mechanism.

Conclusion: A Gateway to Novel Fluorinated Indoles

The synthesis of 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid from substituted 2,2,2-trifluoro-1-(indole-3-)ethanols via a malonic ester pathway represents a highly effective and versatile method for accessing this important class of compounds. The strategic introduction of the trifluoromethyl group provides a powerful tool for medicinal chemists to fine-tune the properties of indole-based drug candidates. This guide provides the foundational knowledge and a practical experimental framework for researchers to synthesize these molecules and explore their potential in drug discovery and other applications.

References

- [No Author]. (n.d.). CN1746160A - A new process for the synthesis of auxin 3-indolebutyric acid. Google Patents.

- [No Author]. (n.d.). US2248155A - Process for the production of indole acids. Google Patents.

-

[No Author]. (2002). 4,4,4-trifluoro-3-(indole-3-)butyric acid promotes root elongation in Lactuca sativa independent of ethylene synthesis and pH. NASA Technical Reports Server (NTRS). Retrieved from [Link]

-

[No Author]. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. Retrieved from [Link]

-

Katayama, M., et al. (1995). Synthesis and Biological Activities of Substituted 4,4,4-Trifluoro-3-(indoIe-3-)butyric Acids, Novel Fluorinated Plant Growth Regulators. PubMed. Retrieved from [Link]

-

Takeuchi, Y., Tarui, T., & Shibata, N. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Chemistry Portal. Retrieved from [Link]

-

[No Author]. (n.d.). 4,4,4-Trifluoro-3-(indole-3-)butyric acid promotes root elongation in Lactuca sativa independent of ethylene synthesis and pH | Request PDF. ResearchGate. Retrieved from [Link]

-

Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. Retrieved from [Link]

-

Shobe, D. (2020). What are the methods to synthesise indole-3-butyric acid? Quora. Retrieved from [Link]

-

[No Author]. (n.d.). Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities. PMC. Retrieved from [Link]

-

[No Author]. (2012). Hortus USA Corp. Agricultural Marketing Service. Retrieved from [Link]

- [No Author]. (n.d.). US3047585A - Synthesis of 3-indolealkanoic acids. Google Patents.

-

[No Author]. (n.d.). Synthesis of 2-(Indol-3-yl)-ethanone-based Arylhydrocarbon Receptor Agonist Candidates via Weinreb Amides of Indole-3-acetic Acid | Request PDF. ResearchGate. Retrieved from [Link]

Sources

- 1. Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ams.usda.gov [ams.usda.gov]

- 3. US2373011A - Production of malonic acid - Google Patents [patents.google.com]

- 4. Sciencemadness Discussion Board - Esterification of Malonic Acid to DiEthyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Activities of Substituted 4,4,4-Trifluoro-3-(indoIe-3-)butyric Acids, Novel Fluorinated Plant Growth Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Trifluoro-Indolebutanoic Acid Derivatives

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques essential for the structural elucidation and characterization of trifluoro-indolebutanoic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the underlying principles and causal relationships that inform expert experimental design and data interpretation.

Introduction: The Significance of Fluorinated Indoles in Drug Discovery

Indole-3-butyric acid (IBA) and its derivatives are a well-established class of plant hormones that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The strategic introduction of a trifluoromethyl (CF3) group—a common modification in modern drug design—can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the robust and unambiguous spectroscopic characterization of novel trifluoro-indolebutanoic acid derivatives is a critical step in the drug discovery and development pipeline.

This guide will detail the application of four cornerstone spectroscopic techniques for the comprehensive analysis of these compounds: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For trifluoro-indolebutanoic acid derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete structural assignment.

The Causality Behind NMR Experimental Choices

The selection of specific NMR experiments is driven by the need to unambiguously assign every proton, carbon, and fluorine atom in the molecule. A standard suite of experiments for a novel trifluoro-indolebutanoic acid derivative would include:

-

¹H NMR: To identify all proton-bearing moieties and their immediate electronic environments.

-

¹³C NMR: To identify all unique carbon atoms, including quaternary carbons.

-

¹⁹F NMR: To specifically observe the trifluoromethyl group, which provides a clean spectral window with high sensitivity.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity between atoms and build a complete picture of the molecular structure.

The rationale for this multi-faceted approach is to create a self-validating dataset. For instance, a proton signal observed in the ¹H NMR spectrum can be correlated to its directly attached carbon via an HSQC experiment, and its neighboring atoms can be identified through COSY and HMBC correlations.

Interpreting the Spectra: A Case Study Approach

While a complete experimental dataset for a specific trifluoro-indolebutanoic acid derivative is not publicly available, we can predict the key spectral features by analyzing the parent compound, Indole-3-butyric acid (IBA), and considering the known effects of trifluoromethyl substitution.

Table 1: Representative ¹H and ¹³C NMR Data for Indole-3-Butyric Acid (IBA)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Indole N-H | ~8.1 | - |

| Indole H2 | ~7.1 | ~122.8 |

| Indole H4 | ~7.6 | ~118.8 |

| Indole H5 | ~7.1 | ~121.3 |

| Indole H6 | ~7.0 | ~119.2 |

| Indole H7 | ~7.3 | ~111.8 |

| Indole C3 | - | ~114.4 |

| Indole C3a | - | ~127.4 |

| Indole C7a | - | ~136.6 |

| Butanoic α-CH₂ | ~2.3 | ~36.7 |

| Butanoic β-CH₂ | ~2.0 | ~26.3 |

| Butanoic γ-CH₂ | ~2.8 | ~24.7 |

| Carboxylic Acid C=O | - | ~172.1 |

| Carboxylic Acid O-H | ~12.0 (broad) | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[1][3]

The Influence of a Trifluoromethyl Group:

The introduction of a CF₃ group, a strong electron-withdrawing substituent, will induce significant changes in the NMR spectra:

-

¹H NMR: Protons on the indole ring will experience downfield shifts, with the magnitude of the shift depending on the position of the CF₃ group relative to the proton.

-

¹³C NMR: The carbon atom directly attached to the CF₃ group will show a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to C-F coupling. The chemical shift of this carbon will also be significantly affected.

-

¹⁹F NMR: A single, sharp singlet is expected in the proton-decoupled ¹⁹F NMR spectrum, typically in the range of -60 to -80 ppm relative to CFCl₃. The exact chemical shift is highly sensitive to the electronic environment of the CF₃ group.

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Dissolve 5-10 mg of the trifluoro-indolebutanoic acid derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

If necessary, acquire 2D NMR spectra (COSY, HSQC, HMBC) to resolve structural ambiguities.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and reference them to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Section 2: Mass Spectrometry (MS) — Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For trifluoro-indolebutanoic acid derivatives, MS is crucial for determining the molecular weight and for obtaining structural information through the analysis of fragmentation patterns.

The Logic of Ionization and Fragmentation

The choice of ionization technique is critical. Electrospray ionization (ESI) is a soft ionization method that is well-suited for polar molecules like carboxylic acids, typically yielding the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Electron ionization (EI), a harder ionization technique, can provide more extensive fragmentation, which can be valuable for structural elucidation.

The fragmentation of indole derivatives in the mass spectrometer is governed by the stability of the resulting fragments.[4][5] Common fragmentation pathways for indole-3-butyric acid and its derivatives include:

-

Loss of the carboxylic acid group: Decarboxylation is a common fragmentation pathway for carboxylic acids.

-

Cleavage of the butanoic acid side chain: Fragmentation can occur at various points along the alkyl chain.

-

Fragmentation of the indole ring: The stable indole ring can also undergo characteristic fragmentation, often involving the loss of HCN.[5]

The presence of a trifluoromethyl group will influence the fragmentation pattern, potentially leading to the loss of a CF₃ radical or other fluorine-containing fragments.

Predicted Mass Spectrum of a Trifluoro-Indolebutanoic Acid Derivative

For a hypothetical 5-trifluoromethyl-indole-3-butyric acid (C₁₃H₁₂F₃NO₂), the expected molecular weight is approximately 287.08 g/mol .

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of 5-Trifluoromethyl-Indole-3-Butyric Acid

| m/z | Predicted Fragment | Fragmentation Pathway |

| 288 | [M+H]⁺ | Protonated molecule (ESI) |

| 286 | [M-H]⁻ | Deprotonated molecule (ESI) |

| 242 | [M-COOH]⁺ | Loss of the carboxylic acid group |

| 198 | [M-C₄H₇O₂]⁺ | Cleavage of the butanoic acid side chain |

| 169 | [C₈H₄F₃N]⁺ | Fragmentation of the side chain and indole ring |

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[6]

-

The solvent should be compatible with the chosen ionization method.

-

If necessary, filter the sample to remove any particulate matter.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Optimize the ionization source parameters (e.g., spray voltage, capillary temperature for ESI).

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the full scan mass spectrum in the appropriate mass range.

-

If desired, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to deduce structural information.

-

Compare the observed spectrum with theoretical fragmentation patterns and spectral databases.

-

Section 3: Fourier-Transform Infrared (FTIR) Spectroscopy — Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of a molecule. It is particularly useful for identifying the presence of specific functional groups.

The Vibrational Signature of Trifluoro-Indolebutanoic Acid Derivatives

The FTIR spectrum of a trifluoro-indolebutanoic acid derivative will be a composite of the vibrations of the indole ring, the butanoic acid side chain, and the trifluoromethyl group.

-

Indole Ring:

-

Butanoic Acid Side Chain:

-

O-H stretch (carboxylic acid): A very broad band in the 3300-2500 cm⁻¹ region.

-

C=O stretch (carboxylic acid): A strong, sharp peak around 1700 cm⁻¹.

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

-

Trifluoromethyl Group:

-

C-F stretches: Strong and characteristic absorptions in the 1350-1100 cm⁻¹ region.

-

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for FTIR that requires minimal sample preparation.

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

-

-

Data Acquisition:

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Acquire the FTIR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Section 4: Ultraviolet-Visible (UV-Vis) Spectroscopy — Probing the Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring is a strong chromophore, and its UV-Vis spectrum is sensitive to substitution.

Electronic Transitions in the Indole Chromophore

The UV spectrum of indole typically shows two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions of the aromatic system.[8][9] The position and intensity of these bands are influenced by the substituents on the indole ring.

The electron-withdrawing nature of the trifluoromethyl group is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted indole-3-butyric acid.

Table 3: Expected UV-Vis Absorption Maxima

| Compound | λₘₐₓ (nm) |

| Indole-3-butyric acid | ~280, ~220 |

| Trifluoro-indolebutanoic acid derivative | Shifted to longer wavelengths |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

-

The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

-

-

Instrument Setup:

-

Calibrate the spectrophotometer with a blank solution (the pure solvent).

-

-

Data Acquisition:

-

Place the sample solution in a quartz cuvette and record the UV-Vis spectrum over the desired wavelength range (typically 200-400 nm).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λₘₐₓ).

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

-

Visualizing the Workflow

The following diagrams illustrate the logical flow of the spectroscopic characterization process.

Caption: Overall workflow for the spectroscopic characterization of a novel compound.

Caption: Step-by-step workflow for NMR analysis.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic characterization of trifluoro-indolebutanoic acid derivatives relies on the synergistic application of NMR, MS, FTIR, and UV-Vis techniques. Each method provides a unique and complementary piece of the structural puzzle. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and accurately elucidate the structures of these novel and potentially high-impact compounds, thereby accelerating the pace of drug discovery and development.

References

-

National Center for Biotechnology Information. (n.d.). Indole-3-Butyric Acid. PubChem Compound Database. Retrieved from [Link]

- El Kihel, A., & Lhassani, M. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355.

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

- Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. (2021). European Journal of Medicinal Chemistry, 210, 112965.

-

NMR Facility, UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

- Ejim, A. A., & Obe, A. A. (2020). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 5(8), 948-952.

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

- Valeur, B., & Berberan-Santos, M. N. (2011). A spectroscopic survey of substituted indoles reveals consequences of a stabilized¹Lb transition. Journal of the American Chemical Society, 133(12), 4354-4359.

- Ejim, A. A., & Obe, A. A. (2020). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 5(8), 948-952.

- El Kihel, A., & Lhassani, M. (2016).

- Liu, C., et al. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society, 136(32), 11469-11475.

-

Golm Metabolome Database. (n.d.). Details of Indole-3-butyric acid. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

Georgia Institute of Technology NMR Center. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

- Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. (2021). European Journal of Medicinal Chemistry, 210, 112965.

- Zapata, F., et al. (2021). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students.

- Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Analytical and Bioanalytical Techniques, 14(3), 1-2.

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Sample Measurements. Retrieved from [Link]

-

Wikipedia. (n.d.). Indole-3-butyric acid. Retrieved from [Link]

- de Andrade, M. M., et al. (2012). ¹H and ¹³C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(12), 14775-14802.

-

ResearchGate. (n.d.). (A) UV-Vis absorption spectra of the photooxidation of indole (1.0 mM).... Retrieved from [Link]

-

Oriental Journal of Chemistry. (2022). Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review. Retrieved from [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

CORE. (n.d.). Electronic Absorption and Fluorescence Spectra of Indole. Derivatives. Quantitative Treatment of the Substituent Effects and a. Retrieved from [Link]

-

Dove Medical Press. (2016). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]

-

University of Tennessee at Martin. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Retrieved from [Link]

-

Harvard Center for Mass Spectrometry. (n.d.). Sample Preparation. Retrieved from [Link]

- Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017). Molecules, 22(3), 505.

-

Chemistry LibreTexts. (2022, October 4). 2.3: UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Indole-3-butyric acid (FDB001404). Retrieved from [Link]

-

ResearchGate. (n.d.). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. Retrieved from [Link]

-

Michigan State University Chemistry. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

-

AZoM.com. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Beasley, F. C., et al. (2022). The combination of ATR-FTIR and chemometrics for rapid analysis of essential oil from Myrtaceae plants – A review. Food Research, 6(S1), 1-13.

- Preparation and characterization of indole-3-butyric acid nanospheres for improving its stability and utilization. (2018). Journal of Nanobiotechnology, 16(1), 63.

- Assaf, J., et al. (2019). Reconsidering mass spectrometric fragmentation in electron ionization mass spectrometry – new insights from recent instrumentation and isotopic labelling exemplified by ketoprofen and related compounds. Rapid Communications in Mass Spectrometry, 33(S2), 215-228.

- Gosav, S., Ene, A., & Aflori, M. (2020). CHARACTERIZATION AND DISCRIMINATION OF PLANT FOSSILS BY ATR-FTIR, XRD AND CHEMOMETRIC METHODS. Romanian Journal of Physics, 65, 806.

Sources

- 1. Indole-3-Butyric Acid | C12H13NO2 | CID 8617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Indole-3-butyric acid - Wikipedia [en.wikipedia.org]

- 3. Indole-3-butyric acid(133-32-4) 1H NMR [m.chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Preparation and characterization of indole-3-butyric acid nanospheres for improving its stability and utilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indole-3-butyric acid (IBA) | Duchefa Biochemie [duchefa-biochemie.com]

- 8. GMD - Indole-3-butyric acid - InChI=1S/C12H13NO2/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4,7H2,(H,14,15) [gmd.mpimp-golm.mpg.de]

- 9. florajournal.com [florajournal.com]

The Strategic Incorporation of Fluorine in Plant Growth Regulators: A Technical Guide to Synthesis, Mechanism, and Application

Abstract

The strategic introduction of fluorine atoms into the molecular architecture of plant growth regulators (PGRs) represents a significant advancement in agrochemical and plant science research. The unique physicochemical properties of fluorine—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly alter the biological activity, metabolic stability, and transport characteristics of these vital signaling molecules. This technical guide provides an in-depth review of fluorinated PGRs, designed for researchers, scientists, and drug development professionals. It navigates the synthesis, mechanism of action, and practical applications of key classes of fluorinated plant hormones, including auxins, cytokinins, abscisic acid, and brassinosteroids. We delve into the causal relationships behind their enhanced or modified activities, present detailed experimental protocols for their evaluation, and offer a forward-looking perspective on this burgeoning field.

Introduction: The Fluorine Advantage in Plant Signaling

Plant growth regulators are small molecules that, at minute concentrations, orchestrate the entire lifecycle of a plant, from germination to senescence. The ability to synthetically manipulate these molecules offers powerful tools for improving agricultural productivity and advancing our fundamental understanding of plant biology. Fluorine has emerged as a "magic bullet" in medicinal and agrochemical design for several key reasons[1].

The substitution of a hydrogen atom or a hydroxyl group with fluorine can lead to:

-

Increased Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic degradation (e.g., oxidation by Cytochrome P450 enzymes), thereby prolonging the bioactive lifetime of the PGR within the plant[2][3].

-

Altered Electronic Properties: Fluorine's intense electronegativity can modify the acidity (pKa) of nearby functional groups, influencing how the molecule interacts with its protein receptor and affecting its membrane permeability[1].

-

Enhanced Receptor Binding: The introduction of fluorine can lead to more favorable interactions within the receptor's binding pocket through unique electrostatic or hydrogen bonding, potentially increasing the affinity and specificity of the PGR for its target[1].

-

Modified Lipophilicity: Strategic fluorination can fine-tune the lipophilicity of a molecule, which is a critical parameter for its uptake, transport, and distribution throughout the plant.

This guide will explore these principles through the lens of specific fluorinated PGR classes, providing both the theoretical framework and the practical methodologies required for their study.

Fluorinated Auxins: Enhancing Root Formation and Activity

Auxins, with indole-3-acetic acid (IAA) as the principal natural example, are pivotal for cell elongation, division, and differentiation, most notably in root development. The introduction of halogens, particularly on the indole ring, has been shown to create highly potent synthetic auxins.

Synthesis and Structure-Activity Relationship (SAR)

A prominent example of a fluorinated auxin is 4-trifluoromethylindole-3-acetic acid (4-CF₃-IAA). Its synthesis can be achieved starting from 2-methyl-3-nitrobenzotrifluoride, proceeding through key intermediates like 4-trifluoromethylindole and 4-trifluoromethylindole-3-acetonitrile[4].

Studies comparing 4-substituted IAA analogs have revealed critical structure-activity relationships. For instance, 4-chloroindole-3-acetic acid (4-Cl-IAA) exhibits exceptionally strong biological activity compared to the parent IAA[5]. Similarly, 4-CF₃-IAA has demonstrated potent root-promoting activity, in some cases surpassing that of the widely used indole-3-butyric acid (IBA)[4]. This suggests that an electronegative substituent at the 4-position of the indole ring is highly favorable for auxin activity.

Mechanism of Action: Amplifying the Signal

The auxin signal is perceived by a co-receptor complex consisting of an F-box protein (like TIR1) and an Aux/IAA repressor protein. Auxin acts as a molecular "glue," stabilizing the interaction between these two proteins, which targets the Aux/IAA protein for degradation by the 26S proteasome[6]. The removal of the repressor liberates Auxin Response Factors (ARFs), transcription factors that then activate the expression of auxin-responsive genes.

While direct binding studies for fluorinated auxins are limited, their enhanced bioactivity strongly implies a more efficient interaction at the receptor site. The trifluoromethyl group on 4-CF₃-IAA may enhance binding affinity for the TIR1-Aux/IAA co-receptor pocket, leading to more rapid and sustained degradation of the repressor and, consequently, a stronger downstream signal.

Diagram: Auxin Signaling Pathway

Caption: Fluorinated auxins enhance the degradation of Aux/IAA repressors, leading to robust gene expression.

Fluorinated Cytokinins: Boosting Cell Division and Micropropagation

Cytokinins are adenine derivatives that are central regulators of cell division (cytokinesis) and differentiation. They are widely used in plant tissue culture to stimulate shoot proliferation. Fluorinated cytokinins have emerged as highly effective alternatives to traditional compounds like 6-benzylaminopurine (BAP).

Enhanced Bioactivity in Tissue Culture

Studies on Phalaenopsis orchids have shown that fluorinated topolins, such as 6-(3-fluorobenzylamino)purine (FmT) and its riboside (FmTR), significantly improve shoot multiplication rates compared to BAP[7]. This enhanced activity is particularly notable in sealed culture vessels, suggesting that the stability and metabolic fate of these compounds are key to their success. The increased stability likely prevents rapid inactivation, maintaining an optimal concentration of active cytokinin in the culture medium and plant tissues for a longer period.

Mechanism and Receptor Binding

Cytokinins are perceived by membrane-bound histidine kinase receptors, such as AHK2, AHK3, and AHK4 in Arabidopsis. The binding occurs in the extracellular CHASE domain, which triggers a phosphorelay signaling cascade that ultimately activates cytokinin response factors in the nucleus[8][9].

Quantitative binding assays have shown that different cytokinins have varying affinities for these receptors[8]. While specific binding data for fluorinated cytokinins is still emerging, their high bioactivity suggests they may possess an enhanced binding affinity for the CHASE domain. The fluorine atom could form favorable interactions within the binding pocket, leading to a more stable receptor-ligand complex and a more potent downstream signal, ultimately resulting in greater stimulation of cell division genes.

Fluorinated Abscisic Acid (ABA) Analogs: Engineering Stress Tolerance

Abscisic acid (ABA) is a key hormone in mediating plant responses to abiotic stress, such as drought and salinity, primarily by controlling stomatal closure and inducing stress-responsive genes. However, natural ABA is rapidly metabolized and light-sensitive, limiting its practical application in agriculture.

Synthesis and Improved Stability

Fluorine has been introduced into the ABA backbone to create more stable and potent analogs. For example, 2-fluoroabscisic acid analogs have been synthesized via a Wittig reaction using ethyl triethylphosphono-2-fluoroacetate[10]. Another analog, AMF4 (ABA mimic-fluorine derivative 4), has been shown to improve the water status and stress tolerance of tomato plants under water deficit conditions[11]. The introduction of fluorine at key positions can block common metabolic inactivation pathways, such as hydroxylation at the 8'-position, leading to a longer-lasting effect in the plant[12][13].

Comparative Bioactivity

Fluorinated ABA analogs often exhibit bioactivity comparable to or even exceeding that of natural ABA. One study found that a 2-fluoro-ABA analog showed inhibitory activity on cress seed germination at the same level as ABA and inhibited gibberellin-inducible α-amylase production at a concentration only three times higher than that of ABA[10].

Table 1: Comparative Activity of a Fluorinated ABA Analog vs. ABA

| Bioassay | Compound | Concentration for 50% Inhibition (IC₅₀) | Relative Potency |

|---|---|---|---|

| Cress Seed Germination | (+)-ABA | ~1 x 10⁻⁶ M | 1x |

| (2E, 4E)-2-Fluoro-ABA analog (5b) | ~1 x 10⁻⁶ M | ~1x | |

| α-Amylase Induction | (+)-ABA | 1 x 10⁻⁶ M | 1x |

| (2E, 4E)-2-Fluoro-ABA analog (5b) | 4 x 10⁻⁶ M | ~0.25x |

(Data synthesized from Kim et al., 1999[10])

This data illustrates that fluorination can maintain high biological activity while potentially offering advantages in terms of stability and persistence.

Other Fluorinated PGRs: Brassinosteroids and Future Frontiers

Fluorinated Brassinosteroids

Brassinosteroids are a class of polyhydroxysteroids that play crucial roles in cell expansion, division, and photomorphogenesis. Synthesis of fluorinated brassinosteroid analogs has been explored to probe structure-activity relationships. Interestingly, the effect of fluorination is highly position-dependent. Introduction of a 5α-fluoro group into 28-homocastasterone decreased its bioactivity, whereas the same modification in its precursors slightly increased their bioactivity in the rice lamina inclination test[14][15]. This highlights the nuanced effects of fluorine and the importance of precise molecular design.

Fluorinated Gibberellins and Ethylene Modulators

The literature on fluorinated gibberellins (GAs) and compounds that modulate ethylene signaling is currently limited. While "fluorogibberellins" have been mentioned as tools to study GA 3β-hydroxylases, detailed reports on their synthesis and broad biological activity are scarce[16]. Similarly, while many compounds are known to inhibit ethylene biosynthesis (e.g., AVG) or perception (e.g., 1-MCP), the development of specifically fluorinated analogs for these purposes is not a prominent area in publicly available research[17]. This represents a significant opportunity for future research to develop novel tools for manipulating these critical plant processes.

Experimental Protocols and Methodologies

A core requirement for studying novel PGRs is a robust set of validated experimental workflows. This section provides step-by-step methodologies for a representative bioassay and a quantitative analytical technique.

Protocol: Auxin Root Elongation Bioassay

This protocol is designed to quantitatively assess the auxin-like activity of a compound by measuring its effect on the primary root growth of seedlings. The principle is that auxins typically inhibit primary root elongation at supra-optimal concentrations.

Justification of Choices:

-

Species: Arabidopsis thaliana or lettuce (Lactuca sativa) are commonly used due to their small size, rapid germination, and high sensitivity to auxins.

-

Growth Medium: A simple agar medium without sucrose is used to prevent confounding effects from sugar signaling and microbial growth. MS salts provide essential nutrients.

-

Vertical Plates: Growing seedlings on vertical plates ensures roots grow straight along the surface due to gravity, making measurement straightforward and accurate.

-

Controls: A negative control (vehicle only, e.g., DMSO or ethanol) is essential to account for solvent effects. A positive control (e.g., IAA or NAA) validates that the assay is responding correctly to known auxins.

Step-by-Step Methodology:

-

Seed Sterilization: Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by 10 minutes in a 20% bleach solution with 0.1% Tween-20, and finally rinsing 4-5 times with sterile distilled water.

-

Plate Preparation: Prepare square petri plates with 0.5x Murashige and Skoog (MS) medium solidified with 0.8% agar. After autoclaving and cooling, add the fluorinated PGR and controls (dissolved in DMSO or ethanol) to the medium to achieve the desired final concentrations (e.g., a range from 10⁻⁹ M to 10⁻⁵ M). Ensure the final solvent concentration is consistent across all plates and does not exceed 0.1%.

-

Plating and Stratification: Aseptically place 10-15 sterilized seeds in a line on the surface of the agar, about 2 cm from the top of the plate. Seal the plates with breathable tape and wrap in aluminum foil. Stratify at 4°C for 2-3 days to synchronize germination.

-

Incubation: Transfer the plates to a growth chamber and orient them vertically. Grow for 5-7 days under controlled conditions (e.g., 22°C, 16h light/8h dark cycle).

-

Data Acquisition: Remove the plates and scan them using a high-resolution flatbed scanner.

-

Analysis: Use image analysis software (e.g., ImageJ/Fiji) to measure the length of the primary root for each seedling from the root-shoot junction to the root tip. Calculate the average root length and standard deviation for each treatment. Plot the average root length as a function of PGR concentration to generate a dose-response curve.

Diagram: Experimental Workflow for PGR Bioassay

Caption: A typical workflow for evaluating the biological activity of a novel plant growth regulator.

Protocol: Quantification of Fluorinated PGRs in Plant Tissue by LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying low-abundance molecules like PGRs in complex biological matrices[18][19].

Justification of Choices:

-

Extraction Solvent: A mixture of methanol, water, and formic acid is commonly used. Methanol efficiently extracts a broad range of PGRs, water aids in tissue penetration, and formic acid helps to protonate the analytes for better ionization in positive ESI mode and improves chromatographic peak shape[20][21].

-

Internal Standards: The use of stable isotope-labeled internal standards (e.g., deuterated or ¹³C-labeled versions of the analyte) is critical. They co-extract with the analyte of interest and experience similar matrix effects and ionization suppression, allowing for highly accurate quantification. If a labeled standard for the specific fluorinated PGR is unavailable, a labeled standard of the non-fluorinated parent compound is the next best choice.

-

Solid-Phase Extraction (SPE): This step is crucial for cleanup, removing interfering compounds (e.g., pigments, lipids) that can suppress the signal in the mass spectrometer and contaminate the system. A mixed-mode reverse-phase/ion-exchange sorbent is often effective.

-

Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM) is used for quantification. It provides excellent selectivity and sensitivity by monitoring a specific precursor ion-to-product ion transition for each analyte.

Step-by-Step Methodology:

-

Sample Preparation: Collect plant tissue (e.g., 50-100 mg fresh weight), immediately freeze in liquid nitrogen, and grind to a fine powder.

-

Extraction: To the frozen powder, add 1 mL of ice-cold extraction solvent (e.g., methanol:water:formic acid, 15:4:1, v/v/v). Add the internal standard(s) at a known concentration (e.g., 100 nM final concentration)[20]. Vortex thoroughly and incubate at 4°C for 30 minutes with shaking.

-

Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition an SPE cartridge (e.g., Oasis MCX) with 1 mL methanol followed by 1 mL of the extraction solvent.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with 1 mL of 1% formic acid to remove polar impurities.

-

Elute the PGRs with 1 mL of 0.5% ammonium hydroxide in 60% methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% methanol in water with 0.1% formic acid).

-

LC-MS/MS Analysis:

-

Inject 5-10 µL of the reconstituted sample onto a C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 × 100 mm, 3.5 µm)[21].

-

Use a gradient elution with mobile phase A (water + 0.1% formic acid) and mobile phase B (methanol or acetonitrile + 0.1% formic acid).

-

Set up the triple quadrupole mass spectrometer to operate in positive electrospray ionization (ESI+) mode.

-

For each fluorinated PGR and internal standard, optimize the MRM transitions (precursor ion → product ion) and collision energies by infusing pure standards.

-

-

Quantification: Generate a calibration curve using known concentrations of the pure fluorinated PGR standard spiked with the internal standard. Quantify the amount of PGR in the plant sample by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

Challenges and Future Perspectives

The development of fluorinated PGRs, while promising, is not without its challenges. The synthesis of complex fluorinated molecules can be difficult and costly. Furthermore, the increased stability of the C-F bond raises environmental concerns, as these compounds could persist in soil and water, and their long-term ecological impact requires careful evaluation[3][22].

Future research should focus on several key areas:

-

Exploring Underrepresented Classes: A concerted effort is needed to synthesize and screen fluorinated analogs of gibberellins and ethylene modulators to unlock new tools for controlling plant stature and ripening processes.

-

Mechanistic Elucidation: Advanced techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) should be employed to quantitatively determine the binding kinetics of fluorinated PGRs to their purified receptors. This will provide a direct mechanistic explanation for their altered bioactivity.

-

"Smart" PGR Design: By combining structural biology of PGR receptors with computational modeling, it may be possible to design fluorinated PGRs with highly specific activities, such as isoform-selective receptor agonists or antagonists, allowing for more precise control over plant development.

-

Biodegradability: Future designs should consider incorporating features that allow for eventual environmental degradation to mitigate the risks associated with persistence.

Conclusion

The incorporation of fluorine into plant growth regulators is a powerful strategy for enhancing their efficacy and stability. Fluorinated auxins, cytokinins, and ABA analogs have already demonstrated significant potential in research and agricultural applications. By understanding the fundamental principles of how fluorine modifies molecular properties and by employing robust experimental workflows for their evaluation, researchers can continue to develop novel and highly effective compounds. While challenges remain, particularly concerning environmental persistence, the future of fluorinated PGRs holds immense promise for advancing plant science and developing the next generation of tools for crop improvement.

References

- Keswani, C., et al. (2021). Biosynthesis and beneficial effects of microbial gibberellins on crops for sustainable agriculture. 3 Biotech, 11(1), 44.

- Li, W., et al. (2021). The Impact of Auxin and Cytokinin on the Growth and Development of Selected Crops. Agriculture, 11(9), 869.

- Murvanidze, N., et al. (2024). Metabolism of Fluorinated Topolin Cytokinins in Micro Propagated Phalaenopsis amabilis. Preprints.org.

- Kim, B. T., et al. (1999). 2-fluoroabscisic acid analogues: their synthesis and biological activities. Journal of Agricultural and Food Chemistry, 47(1), 313-317.

- Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. Development, 145(4), dev149344.

- Cao, M., et al. (2023). Abscisic acid mimic-fluorine derivative 4 alleviates water deficit stress by regulating ABA-responsive genes, proline accumulation, CO2 assimilation, water use efficiency and better nutrient uptake in tomato plants. Frontiers in Plant Science, 14, 1195605.

- Al-Jabri, M., et al. (2024). Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices. Frontiers in Plant Science, 15, 1483009.

- Slavikova, B., et al. (2008). Brassinosteroids: synthesis and activity of some fluoro analogues. Journal of Medicinal Chemistry, 51(13), 3979-3984.

- Politi, D., et al. (2020). Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC)

- Erdeljac, K., et al. (2021). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Molecules, 26(16), 4899.

- Mander, L. N., et al. (1998). Effects of Fluorogibberellins on Plant Growth and Gibberellin 3β-Hydroxylases. Phytochemistry, 49(8), 2195-2206.

- Google Patents. (2012). Method for preparing polyperfluorinated ethylene propylene resin. CN102443092B.

- Katayama, M., et al. (1993). Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin. Bioscience, Biotechnology, and Biochemistry, 57(10), 1676-1679.

- Murvanidze, N., et al. (2020). Fluorine containing topolin cytokinins for phalaenopsis amabilis (l.)

- Michigan State University. (2019). PHYTOHORMONE EXTRACTION FOR LC-MS-MS. MSU Mass Spectrometry and Metabolomics Core.

- Lomin, S. N., et al. (2021). Preliminary Study on the Mechanisms of Cytokinin and Its Receptor Binding Diversity. bioRxiv.

- Ramírez, J. A., et al. (2000). Brassinosteroids: synthesis and activity of some fluoro analogues. Phytochemistry, 55(6), 635-641.

- Jeschke, P. (2024). Recent developments in fluorine-containing pesticides. Pest Management Science, 80(7), 2931-2955.

- Shah, P., & Kumar, C. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(5), 731.

- Biology Discussion. (n.d.). Study Notes on Bioassay (With Diagram) | Plants. Biology Discussion.

- Leet, J. K., et al. (2024). The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. Journal of Agricultural and Food Chemistry, 72(2), 659-664.

- Al-Athamat, R., et al. (2024).

- Plant Cell Technology. (2021). Gibberellins: Definition, Discovery, and Functions. Plant Cell Technology.

- Wang, W., et al. (2022). Synthesis of Partially Fluorinated Polyolefins via Copolymerization of Ethylene with Fluorinated Norbornene-Based Comonomers. Polymers, 14(19), 4056.

- Santner, A., & Estelle, M. (2009). Plant hormones are versatile chemical regulators of plant growth.

- Nyangulu, J. M., et al. (2023). Persistence of Abscisic Acid Analogs in Plants: Chemical Control of Plant Growth and Physiology. International Journal of Molecular Sciences, 24(10), 8758.

- Slavíková, B., et al. (2008). Brassinosteroids: synthesis and activity of some fluoro analogues. Journal of Medicinal Chemistry, 51(13), 3979-3984.

- Yang, X., et al. (2021). Molecular mechanism of cytokinin-activated cell division in Arabidopsis. Science, 371(6536), 1350-1355.

- ResearchGate. (2018). Rapid Bioassay for Auxin.

- van den Berg, T., & ten Tusscher, K. (2019). Modeling Auxin Signaling in Roots: Auxin Computations. Cold Spring Harbor Perspectives in Biology, 11(1), a032231.

- Schaller, G. E., & Binder, B. M. (2017). Inhibitors of Ethylene Biosynthesis and Signaling. Methods in Molecular Biology, 1573, 231-242.

- protocols.io. (2019). PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). protocols.io.

- CENTURY Tech. (2024). Plant Hormones - Gibberellins | Biology. YouTube.

- ResearchGate. (2019). Quantitative analysis of plant hormones based on LC-MS/MS.

- Science.gov. (n.d.). 1-aminocyclopropane-1-carboxylic acid (ACC): Topics by Science.gov. Science.gov.

- Katayama, M., et al. (1988). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Agricultural and Biological Chemistry, 52(8), 2021-2030.

- Biology Discussion. (n.d.). Bioassay of Phytohormones | Botany. Biology Discussion.

- Montoya, T., et al. (2020). Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections. Frontiers in Plant Science, 11, 899.

- Li, Y., et al. (2022). Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds. Bio-protocol, 12(19), e4519.

- Wikipedia. (n.d.).

- Han, X., et al. (2022). A briefly overview of the research progress for the abscisic acid analogues. Frontiers in Plant Science, 13, 941019.

- Riou-Khamlichi, C., et al. (1999). Molecular mechanisms of cytokinin action. Current Opinion in Plant Biology, 2(5), 369-374.

- Wikipedia. (n.d.). 4-Chloroindole-3-acetic acid. Wikipedia.

- Organic Chemistry Portal. (n.d.).

- BOC Sciences. (n.d.). 4-Fluoroindole-3-acetic Acid. BOC Sciences.

- Nelson, K. M., et al. (2016). An efficient and scalable synthesis of a persistent abscisic acid analog (+)-tetralone ABA. Organic & Biomolecular Chemistry, 14(43), 10189-10192.

- Zolman, B. K. (2023). auxin research odyssey: 1989–2023. The Plant Cell, 35(1), 5-25.

- Google Patents. (1955). Process of producing indole-3-acetic acids. US2701250A.

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors | MDPI [mdpi.com]

- 3. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. Synthesis of fluorinated polyethylene of different topologies via insertion polymerization with semifluorinated acrylates - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Preliminary Study on the Mechanisms of Cytokinin and Its Receptor Binding Diversity | bioRxiv [biorxiv.org]

- 9. Molecular mechanism of cytokinin-activated cell division in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-fluoroabscisic acid analogues: their synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Abscisic acid mimic-fluorine derivative 4 alleviates water deficit stress by regulating ABA-responsive genes, proline accumulation, CO2 assimilation, water use efficiency and better nutrient uptake in tomato plants [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 14. scielo.br [scielo.br]

- 15. Brassinosteroids: synthesis and activity of some fluoro analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Inhibitors of Ethylene Biosynthesis and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 21. Frontiers | Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices [frontiersin.org]

- 22. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of Methyl-Substituted 4,4,4-Trifluoro-3-(3-Indolyl)butyric Acids

Introduction: The Significance of Trifluoromethylated Indole-3-Butyric Acid Analogs in Drug Discovery and Chemical Biology

Indole-3-butyric acid (IBA), a well-known plant auxin, and its derivatives have garnered significant attention in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (CF3) group into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] Consequently, methyl-substituted 4,4,4-trifluoro-3-(3-indolyl)butyric acids represent a class of compounds with considerable potential for the development of novel therapeutics. These fluorinated analogs have shown promise as plant growth regulators and their structural motif is of high interest for creating new drug candidates.[1][3][4] For instance, derivatives of indole-3-butyric acid are being explored as potent histone deacetylase (HDAC) inhibitors for cancer therapy.[5]

The trifluoromethyl group is a key pharmacophore in a number of FDA-approved drugs, highlighting its importance in modern drug design.[6][7] The synthesis of chiral molecules containing fluoroalkyl substituents is a rapidly growing area of research, as these compounds are valuable building blocks for a wide range of biologically active molecules.[8]

This comprehensive guide provides detailed protocols for the synthesis of methyl-substituted 4,4,4-trifluoro-3-(3-indolyl)butyric acids, offering researchers and drug development professionals the necessary information to produce these valuable compounds. Two primary synthetic routes will be detailed: a classical approach involving the reaction of a trifluoromethylated alcohol with malonic acid, and a more modern approach utilizing a Michael addition reaction.

Strategic Overview of Synthetic Pathways

The synthesis of the target compounds can be approached through two primary and effective strategies. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.

Caption: Overview of the two primary synthetic routes to the target compounds.

Materials and Reagents

For successful synthesis, high-purity reagents and anhydrous solvents are essential. All reagents should be of analytical grade or higher.

| Reagent | Supplier | Purity | Notes |

| Methyl-substituted indoles | Commercially available or synthesized | >98% | See Protocol 1 for synthesis |

| Trifluoroacetaldehyde ethyl hemiacetal | Major chemical suppliers | >97% | Highly volatile, handle with care |

| Grignard Reagents (e.g., EtMgBr) | Major chemical suppliers | 1.0 M in THF | Handle under inert atmosphere |

| Malonic acid | Major chemical suppliers | >99% | |

| Pyridine | Major chemical suppliers | Anhydrous | Store over molecular sieves |

| Piperidine | Major chemical suppliers | >99% | |

| Ethyl 4,4,4-trifluorocrotonate | Major chemical suppliers | >97% | |

| Lewis Acids (e.g., InCl3, Sc(OTf)3) | Major chemical suppliers | >98% | Handle in a glovebox or under inert atmosphere |

| Sodium Hydroxide | Major chemical suppliers | >97% | |

| Hydrochloric Acid | Major chemical suppliers | 37% | |

| Anhydrous Solvents (THF, Dichloromethane, Ethanol) | Major chemical suppliers | <50 ppm H2O |

Protocol 1: Synthesis of Methyl-Substituted Indoles

A variety of methods exist for the synthesis of substituted indoles.[9][10] The choice of method will depend on the desired substitution pattern. For the synthesis of 1-methylindole, a common procedure involves the deprotonation of indole followed by methylation.[11]

Step-by-Step Procedure for 1-Methylindole:

-

Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (1.2 eq) as a 60% dispersion in mineral oil.

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask via cannula.

-

Indole Addition: Dissolve the desired indole (1.0 eq) in anhydrous DMF and add it dropwise to the sodium hydride suspension at 0 °C.

-

Stirring: Allow the reaction mixture to stir at room temperature for 1 hour.

-

Methylation: Cool the mixture to 0 °C and add methyl iodide (1.5 eq) dropwise.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis via the Classical Approach

This method follows the general procedure for synthesizing substituted 4,4,4-trifluoro-3-(indole-3-)butyric acids from substituted 2,2,2-trifluoro-1-(indole-3-)ethanols.[3]

Part A: Synthesis of Methyl-Substituted 2,2,2-Trifluoro-1-(3-indolyl)ethanols

Caption: Synthesis of the key alcohol intermediate.

Step-by-Step Procedure:

-

Grignard Formation: In a flame-dried flask under nitrogen, dissolve the methyl-substituted indole (1.0 eq) in anhydrous THF. Add a solution of ethylmagnesium bromide (1.1 eq, 1.0 M in THF) dropwise at 0 °C.

-

Reaction: Stir the mixture at room temperature for 1 hour.

-

Aldehyde Addition: Cool the reaction to 0 °C and add trifluoroacetaldehyde ethyl hemiacetal (1.2 eq) dropwise.

-

Reaction Completion: Allow the mixture to warm to room temperature and stir overnight.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Part B: Synthesis of Methyl-Substituted 4,4,4-Trifluoro-3-(3-indolyl)butyric Acid

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, combine the methyl-substituted 2,2,2-trifluoro-1-(3-indolyl)ethanol (1.0 eq) and malonic acid (1.5 eq).

-

Solvent and Catalyst: Add pyridine as the solvent and a catalytic amount of piperidine.

-

Heating: Heat the reaction mixture at reflux for 4-6 hours, monitoring by TLC.

-

Solvent Removal: After the reaction is complete, remove the pyridine under reduced pressure.

-

Acidification: Dissolve the residue in water and acidify with concentrated HCl to pH 1-2.

-

Extraction: Extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) will afford the pure product.

Protocol 3: Synthesis via Michael Addition

The Michael addition of indoles to α,β-unsaturated carbonyl compounds is a powerful C-C bond-forming reaction.[12][13][14] This protocol can be adapted for the synthesis of the target compounds using ethyl 4,4,4-trifluorocrotonate as the Michael acceptor.

Caption: The Michael addition pathway to the target compounds.

Step-by-Step Procedure:

-

Reaction Setup: To a solution of the methyl-substituted indole (1.0 eq) and ethyl 4,4,4-trifluorocrotonate (1.2 eq) in anhydrous dichloromethane, add a catalytic amount of a Lewis acid (e.g., InCl3, 10 mol%).

-

Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Workup: Upon completion, quench the reaction with water.

-

Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Purification of Ester: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude ester by flash column chromatography.

-

Hydrolysis: Dissolve the purified ester in a mixture of ethanol and water. Add an excess of sodium hydroxide (3.0 eq) and heat the mixture at reflux for 2-4 hours.

-

Acidification and Isolation: Cool the reaction mixture, remove the ethanol under reduced pressure, and acidify the aqueous residue with 1 M HCl to pH 1-2. The product will precipitate and can be collected by filtration.

-

Final Purification: Wash the solid with cold water and dry under vacuum. Recrystallization may be performed if necessary.

Data Summary and Characterization

The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

| Compound | Expected ¹H NMR Signals (δ, ppm) | Expected ¹⁹F NMR Signals (δ, ppm) | Expected Mass Spec (m/z) |

| 4,4,4-Trifluoro-3-(1-methyl-1H-indol-3-yl)butyric acid | 7.8-7.0 (m, Ar-H), 4.2-4.0 (m, CH), 3.7 (s, N-CH₃), 3.0-2.8 (m, CH₂) | -70 to -75 (d) | [M+H]⁺ calculated |

| 4,4,4-Trifluoro-3-(2-methyl-1H-indol-3-yl)butyric acid | 7.6-6.9 (m, Ar-H), 4.1-3.9 (m, CH), 2.9-2.7 (m, CH₂), 2.4 (s, Ar-CH₃) | -70 to -75 (d) | [M+H]⁺ calculated |

| 4,4,4-Trifluoro-3-(5-methyl-1H-indol-3-yl)butyric acid | 7.5-6.8 (m, Ar-H), 4.1-3.9 (m, CH), 2.9-2.7 (m, CH₂), 2.4 (s, Ar-CH₃) | -70 to -75 (d) | [M+H]⁺ calculated |

Troubleshooting and Expert Insights

-

Low Yields in Grignard Reaction: Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. The quality of the Grignard reagent is also critical.

-

Incomplete Michael Addition: The choice of Lewis acid catalyst can be crucial. Screening different catalysts such as Sc(OTf)₃ or Yb(OTf)₃ may improve yields. Reaction time and temperature can also be optimized.

-

Difficulty in Purification: The final carboxylic acid products can sometimes be challenging to purify by chromatography. Recrystallization is often the most effective method. If the product is an oil, conversion to a salt (e.g., with dicyclohexylamine) may facilitate purification.

Conclusion

The protocols detailed in this application note provide robust and reproducible methods for the synthesis of methyl-substituted 4,4,4-trifluoro-3-(3-indolyl)butyric acids. By leveraging either a classical approach or a modern Michael addition, researchers can efficiently access these valuable compounds for further investigation in drug discovery and chemical biology. The strategic incorporation of the trifluoromethyl group offers a promising avenue for the development of novel bioactive molecules.

References

- 4,4,4-Trifluoro-3-(indole-3-)butyric acid promotes root elongation in Lactuca sativa independent of ethylene synthesis and pH. (URL not available)

-

3-Substituted indole: A review - International Journal of Chemical Studies. [Link]

-

A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Chemistry Portal. [Link]

-

Synthesis and Biological Activities of Substituted 4,4,4-Trifluoro-3-(indoIe-3-)butyric Acids, Novel Fluorinated Plant Growth Regulators. PubMed. [Link]

-

4,4,4-trifluoro-3-(indole-3-)butyric acid promotes root elongation in Lactuca sativa independent of ethylene synthesis and pH. PubMed. [Link]

- Reaction optimization of Michael addition of indole with various α,β‐unsaturated carbonyl compoundsa.

-

Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. PMC. [Link]

- Preparation method of methyl indole-1-carboxylate and derivatives thereof.

-

Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. ACS Publications. [Link]

-

Michael Addition. Organic Chemistry Portal. [Link]

- The Power of Trifluoromethyl Indoles in Modern Drug Discovery. (URL not available)

-

Organic CHEMISTRY. TSI Journals. [Link]

-